Home > Products > Screening Compounds P140670 > LOXO-101 HCl salt
LOXO-101 HCl salt -

LOXO-101 HCl salt

Catalog Number: EVT-1798587
CAS Number:
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LOXO-101 is classified as an antineoplastic agent, specifically a small-molecule inhibitor of the tropomyosin receptor kinase family, which includes TrkA, TrkB, and TrkC. The compound's structure allows it to competitively inhibit ATP binding to these receptors, disrupting downstream signaling pathways associated with tumor growth and survival .

Synthesis Analysis

The synthesis of LOXO-101 involves several key steps that can be broadly categorized into acylation and dealkylation processes.

  1. Initial Steps: The process begins with the preparation of a benzothiophene derivative, which is then acylated using boron trihalides in a solvent such as 1,2-dichloroethane at controlled temperatures (typically between -10°C to 25°C). This reaction is crucial for forming the core structure of LOXO-101 .
  2. Hydrochloride Salt Formation: The final step involves converting the free base of LOXO-101 into its hydrochloride salt form. This is achieved by treating the compound with hydrochloric acid after hydrolyzing an ethyl ester intermediate .
  3. Technical Details: The synthesis typically requires multiple equivalents of boron trihalide reagents to ensure complete reaction and may take several hours to achieve full conversion. The use of specific solvents and temperature control is essential for optimizing yield and purity .
Molecular Structure Analysis

The molecular formula of LOXO-101 HCl salt is C21H22F2N6O2C_{21}H_{22}F_{2}N_{6}O_{2}, with a molar mass of approximately 428.44 g/mol. The compound features a complex structure characterized by:

  • Core Structure: A benzothiophene backbone.
  • Functional Groups: Multiple nitrogen-containing groups that facilitate interaction with Trk receptors.

The three-dimensional structure can be analyzed using various computational chemistry tools to predict its binding affinity to target receptors .

Chemical Reactions Analysis

LOXO-101 undergoes several chemical reactions during its synthesis:

  1. Acylation Reaction: This step involves the introduction of acyl groups into the benzothiophene framework using boron trihalides as catalysts. The reaction conditions are optimized for maximum yield .
  2. Hydrolysis: The ethyl ester intermediate can be hydrolyzed using strong bases like sodium hydroxide followed by acidification to yield the hydrochloride salt form .
  3. Dealkylation: Involves removing alkyl groups from intermediates through reactions with boron trihalides, which are critical for forming the active pharmaceutical ingredient .
Mechanism of Action

The mechanism of action for LOXO-101 involves selective inhibition of tropomyosin receptor kinases:

  1. Binding: LOXO-101 binds competitively to the ATP-binding site of Trk receptors.
  2. Signal Disruption: This binding inhibits downstream signaling pathways that promote cell proliferation and survival in tumors harboring NTRK fusions.
  3. Clinical Implications: By blocking these pathways, LOXO-101 effectively induces apoptosis in cancer cells dependent on Trk signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous solutions due to hydrochloride formation.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to moisture.
  • pH Range: The hydrochloride salt form may exhibit different solubility profiles across varying pH levels.

Relevant analytical techniques such as thermogravimetric analysis and differential thermal analysis can provide insights into thermal stability and degradation patterns .

Applications

LOXO-101 has significant applications in oncology:

  1. Cancer Treatment: Specifically indicated for adult and pediatric patients with solid tumors that have NTRK gene fusions, regardless of tumor type.
  2. Clinical Trials: Ongoing research continues to evaluate its efficacy against various malignancies beyond those initially approved, contributing to personalized medicine approaches in cancer therapy .
  3. Research Tool: Used in laboratory settings to study Trk signaling pathways and develop further therapeutic strategies targeting similar mechanisms.
Synthesis and Structural Optimization of LOXO-101 HCl Salt

Design Principles for Tropomyosin Receptor Kinase (TRK)-Targeted Small-Molecule Inhibitors

LOXO-101 (larotrectinib) is a first-in-class ATP-competitive inhibitor targeting all three tropomyosin receptor kinase isoforms (TRKA, TRKB, TRKC) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Its design incorporates critical principles for kinase inhibitor development:

  • High Isoform Selectivity: The scaffold achieves >100-fold selectivity for TRK over other kinases (e.g., ROS1, ALK) by exploiting unique conformational features of the TRK ATP-binding pocket, particularly residues in the hinge region and hydrophobic back pocket [2] [4].
  • Conformational Flexibility: The (R)-2-(2,5-difluorophenyl)pyrrolidine core mimics ATP’s adenine ring interactions while accommodating diverse TRK fusion variants. The pyrazolo[1,5-a]pyrimidine hinge binder maintains optimal hydrogen bonding with TRKA Glu590 and Met592 [6] [8].
  • Drug-Like Property Optimization: Calculated parameters include molecular weight (MW: 428.5 g/mol), lipophilic efficiency (LipE: 5.8), and topological polar surface area (TPSA: 78 Ų), balancing blood-brain barrier penetrability with solubility [3] [6].

Table 1: Key Biochemical Parameters of LOXO-101

ParameterTRKATRKBTRKCReference
IC₅₀ (nM)0.60.80.7 [2]
Ligand Efficiency (LE)0.410.390.40 [6]
Selectivity (vs. Kinome)>100-fold>100-fold>100-fold [4]

Synthetic Methodologies for LOXO-101 Core Scaffold Assembly

Enantioselective Deprotonation and Transmetalation Strategies

Stereochemical integrity at the pyrrolidine C2 position is achieved via Ellman’s chiral tert-butanesulfinamide auxiliary:

  • Sulfinyl Imine Formation: 2,5-Difluorobenzaldehyde condenses with (R)-tert-butanesulfinamide under Ti(OEt)₄ catalysis (82% yield, dr >95:5) [3] [6].
  • Diastereoselective Addition: The sulfinyl imine undergoes transmetalation with i-PrMgCl, generating a chiral magnesium chelate. Addition of alkyl bromide 300 (4-bromobutene) affords sulfinamide 301 with 97% de via a six-membered transition state [3].

Grignard Reagent Utilization in Pyrrolidine Intermediate Formation

The pyrrolidine ring is constructed through Grignard-mediated cyclization:

  • Nucleophilic Addition: Sulfinamide 301 reacts with the Grignard reagent from alkyl bromide 300 (Mg⁰, THF, 0°C), yielding the allylic sulfinamide precursor [3].
  • Cyclization: Treatment with TFA and triethylsilane induces simultaneous auxiliary removal and intramolecular N-alkylation, forming enantiopure pyrrolidine 302 as a maleate salt (81% yield over two steps) [3] [6].

Table 2: Key Intermediates in LOXO-101 Synthesis

IntermediateStructureFunctionYield
299Sulfinyl imineChiral auxiliary complex82%
301Allylic sulfinamideDiastereoselective precursor81%
302(R)-2-(2,5-difluorophenyl)pyrrolidineCore scaffold89%

Sulfinyl Imine Condensation and Auxiliary Removal Protocols

Critical auxiliary removal and cyclization:

  • Acid-Mediated Cleavage: Sulfinamide 301 undergoes TFA-promoted hydrolysis (CH₂Cl₂, 25°C, 2 h), releasing the primary amine [3].
  • Reductive Cyclization: Triethylsilane reduces the iminium intermediate, forming pyrrolidine 302 with >99% ee. The maleate salt crystallizes from ethanol/MTBE (1:3) [3] [6].

Salt Formation and Crystallization Techniques

Acid-Base Reactions for HCl Salt Preparation

LOXO-101 free base conversion to pharmaceutically acceptable salts:

  • HCl Salt Formation: The free base (0.1 M in acetone) is treated with 1.05 eq HCl (gas or concentrated aqueous solution) at 0–5°C. The HCl salt precipitates within 1 h (yield: 92–95%) [6].
  • Hydrogen Sulfate Alternative: SNAr reaction with nitropyrazolopyrimidine 303 yields intermediate 304, reduced to amine 305 (Pd/C, H₂). Subsequent carbamate formation and sulfuric acid treatment afford the hydrogen sulfate salt (US10813936B2) [3] [6].

Solvent Selection and Recrystallization Optimization

Crystallinity and stability enhancement via solvent screening:

  • Solvent Systems: HCl salt recrystallization employs ethanol/water (4:1 v/v) or acetone/MTBE mixtures. Optimal recovery (90%) occurs at 20 mL/g solvent ratio with cooling from 50°C to 4°C [6].
  • Polymorph Control: Form I (thermodynamically stable) emerges from ethanol/water, confirmed by powder X-ray diffraction (PXRD) peaks at 12.5°, 15.8°, 24.3° 2θ [6].

Table 3: Crystallization Parameters for LOXO-101 Salts

Salt FormSolvent SystemTemperature GradientKey PXRD Peaks (2θ)
HCl (Form I)Ethanol/Water (4:1)50°C → 4°C12.5°, 15.8°, 24.3°
H₂SO₄Acetone/MTBE (1:3)25°C → 0°C10.2°, 16.4°, 26.7°

Properties

Product Name

LOXO-101 HCl salt

IUPAC Name

N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)

InChI Key

NYNZQNWKBKUAII-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.